2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethylbenzoyl group, and a methoxyphenylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclocondensation of aniline derivatives with β-ketoesters under acidic conditions.
Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation using ethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the reaction of the intermediate quinoline derivative with 2-methoxyphenylacetic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-phenylquinoline and 4-hydroxyquinoline share structural similarities with 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide.
Benzoyl Derivatives: Compounds like benzoylacetone and benzoyl chloride have similar benzoyl functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the quinoline core, ethylbenzoyl group, and methoxyphenylacetamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-19-10-13-21(14-11-19)28(33)23-17-31(25-15-12-20(5-2)16-22(25)29(23)34)18-27(32)30-24-8-6-7-9-26(24)35-3/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPDHFIFOPGZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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